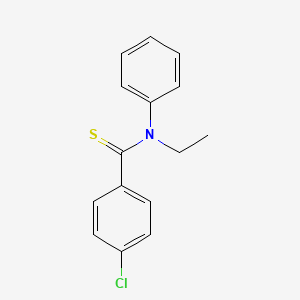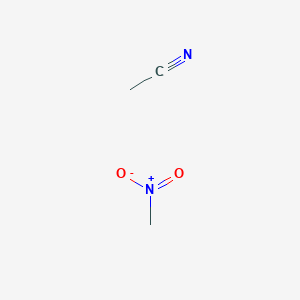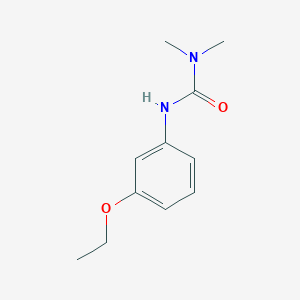
3-(3-Ethoxyphenyl)-1,1-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxyphenyl)-1,1-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-1,1-dimethylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and reduce costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(3-Hydroxyphenyl)-1,1-dimethylurea.
Reduction: Formation of 3-(3-Aminophenyl)-1,1-dimethylurea.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Ethoxyphenyl)-1,1-dimethylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-1,1-dimethylurea
- 3-(3-Hydroxyphenyl)-1,1-dimethylurea
- 3-(3-Aminophenyl)-1,1-dimethylurea
Uniqueness
3-(3-Ethoxyphenyl)-1,1-dimethylurea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Properties
CAS No. |
96337-68-7 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10-7-5-6-9(8-10)12-11(14)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) |
InChI Key |
SMVCWAOANIMQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


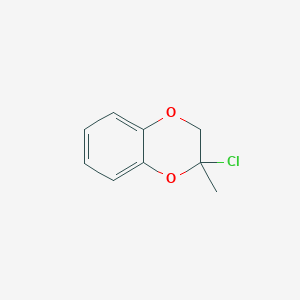
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)

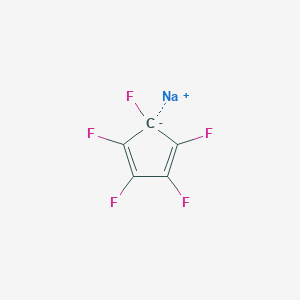
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
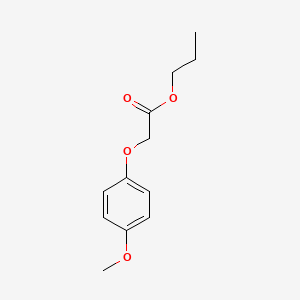
![N-[Bis(benzyloxy)phosphoryl]-L-leucyl-L-phenylalaninamide](/img/structure/B14356071.png)
![N-[(Octylsulfanyl)methyl]-N-(prop-2-en-1-yl)prop-2-en-1-amine](/img/structure/B14356073.png)
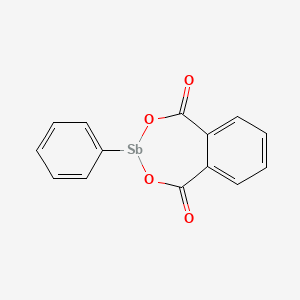
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
